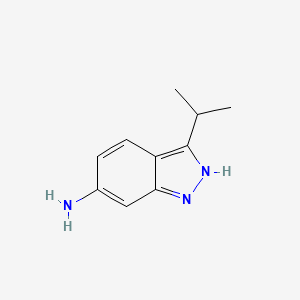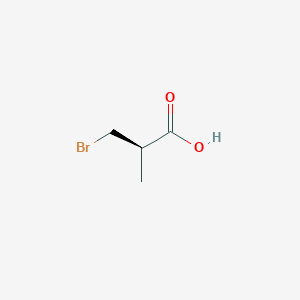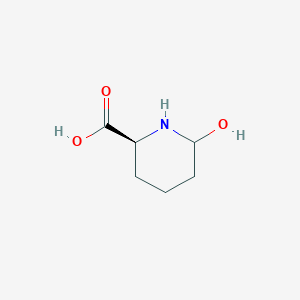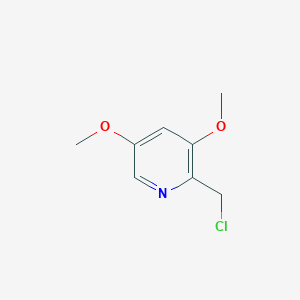![molecular formula C7H4ClN3O2 B15221200 3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position further defines its chemical identity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by the introduction of the chlorine and carboxylic acid functionalities. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like boronic acids are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atom .
科学的研究の応用
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: A structurally similar compound with a pyrrolo ring instead of a pyrazolo ring.
3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines: Compounds with aryl groups at the 3 and 6 positions.
Uniqueness
3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group allows for unique interactions and reactivity compared to other pyrazolopyridine derivatives .
特性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC名 |
3-chloro-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-4(10-11-6)1-3(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) |
InChIキー |
YVUOUPOIDQWHMR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C(NN=C21)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)



![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

